1-[3-(4-methylphenyl)oxetan-3-yl]methanamine
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Overview
Description
1-[3-(4-Methylphenyl)oxetan-3-yl]methanamine is a chemical compound featuring an oxetane ring substituted with a 4-methylphenyl group and a methanamine moiety. The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity, making this compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-methylphenyl)oxetan-3-yl]methanamine typically involves the formation of the oxetane ring followed by the introduction of the 4-methylphenyl group and the methanamine moiety. One common method is the intramolecular cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be synthesized through [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, which involves the photochemical reaction of an alkene with a carbonyl compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methylphenyl)oxetan-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides, and amines.
Major Products: The major products formed from these reactions include various substituted oxetane derivatives, amine derivatives, and functionalized oxetanes .
Scientific Research Applications
1-[3-(4-Methylphenyl)oxetan-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-methylphenyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in ring-opening reactions and form covalent bonds with target molecules. This reactivity is exploited in medicinal chemistry to design compounds with desired biological activities .
Comparison with Similar Compounds
1-[3-(4-Methylphenyl)oxetan-3-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine moiety.
3-(4-Methylphenyl)oxetane: Lacks the methanamine group, making it less reactive in certain chemical reactions.
Uniqueness: 1-[3-(4-Methylphenyl)oxetan-3-yl]methanamine is unique due to the presence of both the oxetane ring and the methanamine moiety, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1504953-40-5 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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